molecular formula C19H20ClNO6S B10760687 2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide

2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide

Cat. No.: B10760687
M. Wt: 425.9 g/mol
InChI Key: QOPFTBAEAJQKSY-UHFFFAOYSA-N
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Description

2-{4-[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide is a synthetic organic compound belonging to the class of diphenylethers. These compounds are characterized by the presence of two benzene rings linked through an ether group. This compound is notable for its complex structure, which includes a tetrahydropyran ring, a benzenesulfonyl group, and a hydroxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable sulfonyl chloride to form the 4-chloro-phenoxybenzenesulfonyl intermediate.

    Cyclization: The intermediate undergoes cyclization with tetrahydropyran under acidic conditions to form the tetrahydropyran ring.

    Hydroxyacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{4-[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide involves its interaction with molecular targets such as collagenase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of collagen. This inhibition is crucial for potential therapeutic applications in conditions involving excessive collagen degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide is unique due to its complex structure, which includes multiple functional groups and a tetrahydropyran ring. This complexity allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H20ClNO6S

Molecular Weight

425.9 g/mol

IUPAC Name

2-[4-[4-(4-chlorophenoxy)phenyl]sulfonyloxan-4-yl]-N-hydroxyacetamide

InChI

InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)19(13-18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)

InChI Key

QOPFTBAEAJQKSY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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